Cas no 1805475-72-2 (Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)

Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate
-
- インチ: 1S/C11H7F4NO3/c1-18-10(17)8-6(19-11(14)15)3-2-5(4-16)7(8)9(12)13/h2-3,9,11H,1H3
- InChIKey: PNAFWGSJPIZSHP-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C#N)=CC=C(C=1C(=O)OC)OC(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 59.3
Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015010750-1g |
Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate |
1805475-72-2 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate 関連文献
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoateに関する追加情報
Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate (CAS No. 1805475-72-2): A Comprehensive Overview
Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate, identified by its CAS number 1805475-72-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzoate derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its cyano, difluoromethoxy, and difluoromethyl substituents, contribute to its unique chemical properties and make it a subject of intense study in academic and industrial research settings.
The benzoate core of Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate is a well-established scaffold in drug design, offering a balance of lipophilicity and metabolic stability. The presence of the cyano group at the 3-position introduces a polar functional moiety that can enhance binding interactions with biological targets. Meanwhile, the difluoromethoxy and difluoromethyl groups at the 6- and 2-positions, respectively, introduce fluorine atoms, which are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. These structural elements collectively contribute to the compound's potential as a lead candidate in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced bioavailability and metabolic stability. The incorporation of fluorine atoms into pharmaceutical molecules has been shown to improve their binding affinity to biological targets, as well as their resistance to degradation by metabolic enzymes. Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate exemplifies this trend, with its fluorinated substituents potentially contributing to its efficacy in various biological assays. Studies have demonstrated that such compounds can exhibit inhibitory activity against a range of enzymes and receptors, making them promising candidates for treating inflammatory diseases, cancer, and other disorders.
The cyano group in Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate also plays a crucial role in its chemical reactivity and functionalization potential. The cyano moiety can participate in various chemical transformations, including nucleophilic addition reactions and metal-catalyzed cross-coupling reactions, which are essential for further derivatization and optimization of the molecule. This reactivity makes it an attractive building block for synthetic chemists aiming to develop novel analogs with enhanced pharmacological properties. Additionally, the cyano group can influence the electronic properties of the molecule, affecting its interaction with biological targets and potentially modulating its therapeutic effects.
The difluoromethoxy group at the 6-position of Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate is another key feature that contributes to its biological activity. This substituent has been shown to enhance the binding affinity of molecules to certain enzymes and receptors by increasing their lipophilicity and reducing their susceptibility to metabolic degradation. The presence of two fluorine atoms in close proximity also increases the electron-withdrawing effect on the aromatic ring, which can further modulate the electronic properties of the molecule and influence its interactions with biological targets. These effects make it an important structural element for designing potent and selective therapeutic agents.
The difluoromethyl group at the 2-position of Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate is another critical feature that contributes to its unique chemical properties. This substituent has been extensively studied for its ability to enhance metabolic stability and bioavailability in drug candidates. The electron-withdrawing effect of the difluoromethyl group can also influence the electronic properties of the molecule, affecting its interaction with biological targets and potentially modulating its therapeutic effects. Additionally, this group can participate in various chemical transformations, including metal-catalyzed cross-coupling reactions, which are essential for further derivatization and optimization of the molecule.
In recent years, there has been growing interest in using computational methods to predict the biological activity of fluorinated aromatic compounds like Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate. Advances in computational chemistry have enabled researchers to perform high-throughput virtual screening (HTVS) and molecular docking studies to identify potential lead candidates for drug development. These computational approaches have been shown to be highly effective in predicting binding affinities and identifying optimal binding poses for molecules interacting with biological targets. By leveraging these methods, researchers can accelerate the drug discovery process and identify promising candidates for further experimental validation.
The synthesis of Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate presents unique challenges due to its complex structural features. However, advances in synthetic methodology have made it possible to access such molecules with high efficiency and purity. One common synthetic route involves multi-step organic transformations starting from commercially available precursors such as benzoyl chloride or benzaldehyde derivatives. Key steps include nucleophilic substitution reactions, metal-catalyzed cross-coupling reactions, and functional group transformations such as cyanation and fluorination.
The use of transition metal catalysts has been particularly valuable in facilitating key synthetic steps involved in the preparation of Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate. For example, palladium-based catalysts have been widely used for cross-coupling reactions between aryl halides or triflates with organometallic reagents such as lithium or Grignard reagents. These reactions allow for the introduction of various substituents at specific positions on the aromatic ring with high selectivity and efficiency. Additionally, copper-based catalysts have been employed for oxidative coupling reactions that are essential for constructing complex molecular frameworks.
In conclusion, Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate (CAS No. 1805475-72-2) is a structurally complex organic compound with significant potential as a lead candidate in pharmaceutical research. Its unique combination of cyano, difluoromethoxy, and difluoromethyl substituents contributes to its distinctive chemical properties and makes it an attractive building block for designing novel therapeutic agents. Recent advances in computational chemistry have further enhanced our ability to predict its biological activity and optimize its pharmacological properties through virtual screening approaches.
1805475-72-2 (Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate) 関連製品
- 2228554-12-7(3-3-(4-fluorophenyl)propylazetidine)
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)
- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)
- 2219370-56-4(6-tert-butyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-2-carboxylic acid)
- 1858554-95-6(3,3-dimethoxy-1-(1-methyl-1H-imidazol-2-yl)propan-1-one)
- 125568-71-0(Methyl 2,4-difluoro-5-nitrobenzoate)
- 2877718-86-8(2-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-(oxan-4-yl)acetamide)
- 2171383-69-8(3-ethyl-1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpiperidine-3-carboxylic acid)
- 1805516-72-6(2-Amino-3-bromo-4-(trifluoromethoxy)benzoic acid)




